1-((4-chlorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-chlorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C21H14ClFN4OS2 and its molecular weight is 456.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-((4-chlorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and various biological effects, particularly focusing on its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C21H14ClFN4OS2, with a molecular weight of 456.9 g/mol. The compound features a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core structure that contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H14ClFN4OS2 |
Molecular Weight | 456.9 g/mol |
CAS Number | 1185075-51-7 |
Synthesis
The synthesis of this compound involves multiple steps, typically starting with the preparation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core through cyclization reactions involving appropriate precursors. Advanced synthetic techniques may be employed to optimize yield and purity for research applications.
Anticancer Properties
Research has indicated that derivatives of triazole compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines. A study reported that certain triazole derivatives showed IC50 values as low as 6.2 μM against colon carcinoma cells (HCT-116) and were active against breast cancer cell lines (T47D) with IC50 values of 27.3 μM .
Antimicrobial Activity
The compound's thiazole and triazole functionalities suggest potential antimicrobial properties. Similar compounds have demonstrated antibacterial and antifungal activities against a range of pathogens. For example, derivatives were tested against Mycobacterium tuberculosis and exhibited varying degrees of inhibition compared to standard treatments .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. Compounds with similar structures have shown significant inhibition of COX-2 activity in vitro. The IC50 values for some derivatives were comparable to celecoxib, a well-known anti-inflammatory drug . This suggests that this compound may also possess anti-inflammatory properties.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cancer proliferation and inflammatory responses. This interaction may modulate various biochemical pathways crucial for cellular function.
Case Studies and Research Findings
Several studies have explored the biological activities of triazole derivatives:
- Anticancer Activity : A derivative was found to inhibit cancer cell proliferation significantly in vitro.
- Antimicrobial Testing : Compounds showed promising results against both bacterial and fungal strains in laboratory settings.
- Inflammatory Response : In vivo studies demonstrated reduced inflammation markers in animal models treated with similar pyrimidine derivatives.
Properties
CAS No. |
1215709-08-2 |
---|---|
Molecular Formula |
C21H14ClFN4OS2 |
Molecular Weight |
456.94 |
IUPAC Name |
12-[(4-chlorophenyl)methylsulfanyl]-8-[(4-fluorophenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C21H14ClFN4OS2/c22-15-5-1-14(2-6-15)12-30-21-25-24-20-26(11-13-3-7-16(23)8-4-13)19(28)18-17(27(20)21)9-10-29-18/h1-10H,11-12H2 |
InChI Key |
KKGZTUZINNNPTI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=C(C=C5)Cl)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.